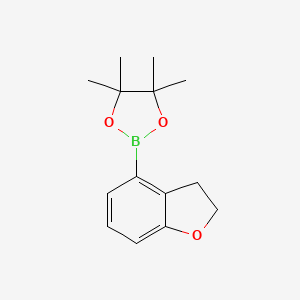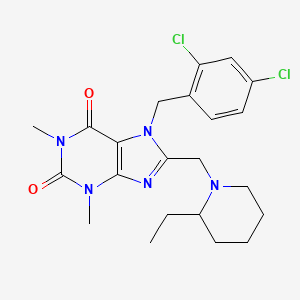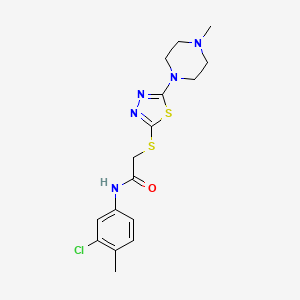
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as CTCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTCC belongs to the class of cinnoline derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its pharmacological effects by binding to and inhibiting specific enzymes and proteins. Studies have shown that N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can induce apoptosis and inhibit the growth of cancer cells. N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cell migration and invasion. Additionally, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
实验室实验的优点和局限性
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide is also relatively easy to synthesize and can be obtained in high yields. However, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has some limitations for lab experiments, including its instability in acidic and basic conditions and its sensitivity to light and heat. Additionally, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can interact with other compounds and proteins, making it difficult to study its specific pharmacological effects.
未来方向
There are several future directions for research on N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide, including its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide and its interactions with other compounds and proteins. Future research may also focus on the development of more stable and potent derivatives of N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide for use in clinical settings. Overall, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown promising potential for therapeutic applications and warrants further investigation in scientific research.
合成方法
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can be synthesized through several methods, including the one-pot synthesis of 3-acylcinnolines and the cyclization of 3-acylcinnolines with primary amines. The one-pot synthesis involves the reaction of cinnamaldehyde, acetic anhydride, and primary amines in the presence of a catalyst, while the cyclization method involves the reaction of 3-acylcinnolines with primary amines in the presence of a Lewis acid catalyst.
科学研究应用
N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and antiviral properties. Studies have shown that N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been studied for its antiviral properties, particularly against the hepatitis B virus.
属性
IUPAC Name |
N-cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-18-14/h10,12H,1-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKXZIVNQVDCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)






![({1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)amine](/img/structure/B2957597.png)
![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)

![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)